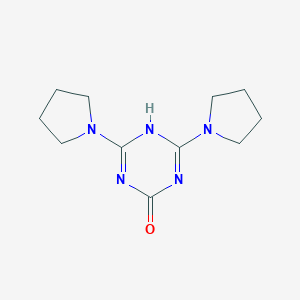![molecular formula C31H27N3O6S B314052 {3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B314052.png)
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound belonging to the class of thiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, an ethoxyphenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, followed by further functionalization to introduce the ethoxyphenyl and phenoxyacetic acid groups . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the activity of receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-Substituted thiazolo[3,2-a]pyrimidines: These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, leading to variations in their biological activities.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid moieties but different core structures.
Uniqueness
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid is unique due to its combination of the thiazolo[3,2-a]pyrimidine core with the ethoxyphenyl and phenoxyacetic acid groups. This unique structure imparts specific biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C31H27N3O6S |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-[3-[(Z)-[5-(4-ethoxyphenyl)-7-methyl-3-oxo-6-(phenylcarbamoyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H27N3O6S/c1-3-39-23-14-12-21(13-15-23)28-27(29(37)33-22-9-5-4-6-10-22)19(2)32-31-34(28)30(38)25(41-31)17-20-8-7-11-24(16-20)40-18-26(35)36/h4-17,28H,3,18H2,1-2H3,(H,33,37)(H,35,36)/b25-17- |
InChI Key |
PGJHPHPFFIQELK-UQQQWYQISA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S3)C)C(=O)NC5=CC=CC=C5 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OCC(=O)O)/S3)C)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S3)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B313970.png)
![2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile](/img/structure/B313971.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B313972.png)


![3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B313980.png)



![2-(2,6-dimethylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B313986.png)
![4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B313987.png)
![2-(4-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B313988.png)


